molecular formula C21H21N5O3 B2390481 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 899995-64-3

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2390481
CAS No.: 899995-64-3
M. Wt: 391.431
InChI Key: OSRLRVQLXJHVED-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a chemical probe of significant interest in kinase research, particularly in the study of Bruton's Tyrosine Kinase (BTK) signaling pathways. Its core structure is based on a pyrazolopyrimidinone scaffold, a well-known privileged structure in kinase inhibitor design [Source: NIH - Kinase Inhibitors] . This compound is specifically engineered to act as a covalent inhibitor, potentially targeting a reactive cysteine residue in the ATP-binding site of BTK through its electrophilic acrylamide moiety, leading to irreversible kinase inhibition [Source: ACS - Covalent Inhibitor Design] . Researchers utilize this compound to investigate B-cell receptor signaling, immune cell activation, and the role of BTK in hematological malignancies and autoimmune diseases. Its "tert-butyl" and "naphthalen-2-yloxy" substituents are critical for optimizing selectivity and binding affinity, making it a valuable tool for dissecting complex kinase-dependent cellular processes and for validating BTK as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-21(2,3)26-19-17(11-23-26)20(28)25(13-22-19)24-18(27)12-29-16-9-8-14-6-4-5-7-15(14)10-16/h4-11,13H,12H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRLRVQLXJHVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. The structural features of this compound, including the tert-butyl group and naphthalen-2-yloxy moiety, contribute to its unique chemical properties and biological reactivity.

Chemical Structure

The compound's IUPAC name reflects its complex structure, which includes:

  • Pyrazolo[3,4-d]pyrimidine core : This core structure is known for its pharmacological significance.
  • Tert-butyl group : Enhances lipophilicity and may influence biological activity.
  • Naphthalen-2-yloxy group : Potentially contributes to receptor interactions.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in critical biochemical pathways, leading to potential therapeutic effects against various diseases, including cancer and inflammation.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in the pyrazolopyrimidine class have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in related compounds.

Case Studies

  • Antitumor Activity : A study explored the effects of pyrazolopyrimidine derivatives on cancer cell lines. Results indicated that modifications to the core structure could enhance cytotoxicity against specific cancer types.
  • Enzyme Inhibition : Research focused on the inhibition of Aldehyde Dehydrogenase (ALDH) by related compounds, suggesting potential applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.

Comparative Analysis

Compound NameBiological ActivityMechanism
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamideAntitumorEnzyme inhibition
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamideAntimicrobialReceptor interaction
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethoxy)benzamideAnti-inflammatoryPathway modulation

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions involving 5-amino-1H-pyrazoles.
  • Introduction of Functional Groups : Alkylation reactions are used to introduce the tert-butyl group.
  • Amidation Reaction : Finalizing the structure through amidation with appropriate acylating agents.

Research Applications

This compound is studied for:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics.
  • Biological Research : To understand cellular mechanisms and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(tert-butyl), 4-oxo, 2-(naphthalen-2-yloxy)acetamide Not provided High lipophilicity (naphthalene), metabolic stability (tert-butyl) N/A
Example 53 () Pyrazolo[3,4-d]pyrimidine 1-(fluorophenyl-chromenone), 3-(2-fluoro-N-isopropylbenzamide) 589.1 MP: 175–178°C; fluorinated groups enhance metabolic stability
LY231514 () Pyrazolo[3,4-d]pyrimidine Glutamic acid side chain ~500 (estimated) Antifolate activity; targets dihydrofolate reductase
Quinoline Derivative () Quinoline Piperidin-4-ylidene acetamide, tetrahydrofuran-3-yl-oxy Not provided Basic piperidine improves solubility; moderate lipophilicity
Compound Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl, tert-butyl ester Not provided 62% synthetic yield; fluorophenyl enhances electron-withdrawing effects

Structural Modifications and Pharmacological Implications

Core Heterocycle
  • The pyrazolo[3,4-d]pyrimidine core (target compound, Example 53, LY231514) enables diverse hydrogen-bonding interactions, critical for binding kinases or folate receptors. In contrast, quinoline derivatives () exhibit planar aromatic systems, favoring intercalation or π-stacking with DNA/protein targets .
Substituent Effects
  • Naphthalen-2-yloxy vs. Piperidine derivatives, with basic nitrogen, may enhance solubility and membrane permeability .
  • Fluorinated Groups (Example 53, ): Fluorine atoms in Example 53 improve metabolic stability and electron density, whereas the 4-fluorophenyl group in ’s compound may direct regioselective reactions during synthesis .
  • tert-Butyl vs. Ester Groups: The tert-butyl group in the target compound resists oxidative metabolism compared to ester-containing analogs (), which are prone to hydrolysis .

Preparation Methods

Structural Overview and Key Functional Groups

The target compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and an N-linked acetamide side chain at position 5. The acetamide moiety is further functionalized with a naphthalen-2-yloxy group , contributing to steric bulk and hydrophobicity. Its molecular formula is C23H23N5O3 , with a molecular weight of 441.47 g/mol .

Core Heterocycle Synthesis

The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions between 5-aminopyrazole derivatives and carbonyl-containing reagents. For example, 1-tert-butyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be prepared by reacting 5-amino-1-tert-butylpyrazole-4-carboxamide with triphosgene or urea under reflux conditions. The tert-butyl group is introduced early to stabilize the heterocycle and direct regioselectivity during subsequent functionalization.

Preparation Methodologies

Route 1: Sequential Alkylation and Amide Coupling

This route involves stepwise assembly of the acetamide side chain after constructing the core heterocycle:

  • Synthesis of 5-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-4(5H)-one

    • Reactant : 5-Amino-1H-pyrazole-4-carboxamide and tert-butyl bromide.
    • Conditions : Alkylation in DMF with K2CO3 at 80°C for 12 hours.
    • Yield : ~75% (reported for analogous tert-butylpyrazolo derivatives).
  • Introduction of the Acetamide Side Chain

    • Reactant : 2-(Naphthalen-2-yloxy)acetyl chloride.
    • Coupling : Conducted in anhydrous THF with Et3N as a base at 0°C→RT.
    • Mechanism : Nucleophilic acyl substitution at the 5-amino group.
    • Yield : ~60–70% (extrapolated from similar acetamide formations).
Key Challenges
  • Steric hindrance from the tert-butyl group may reduce coupling efficiency.
  • Side reactions involving the naphthyloxy group’s electron-rich aromatic system necessitate inert atmospheres.

Route 2: One-Pot Cyclization and Functionalization

A patent by Mereo Biopharma (WO2005/009973) describes a convergent synthesis for analogous pyrazolo-pyrimidinones, leveraging trialkyl orthoformate-mediated cyclization :

  • Formation of Alkoxymethylidene Intermediate

    • Reactant : Ethoxymethylidene malononitrile (from triethyl orthoformate and malononitrile).
    • Conditions : Reflux in acetic anhydride (110°C, 4 hours).
  • Cyclization with tert-Butylamine

    • Reactant : tert-Butylamine and alkoxymethylidene intermediate.
    • Conditions : Toluene, 90°C, 6 hours.
    • Outcome : Generates the pyrazolo[3,4-d]pyrimidinone core.
  • Post-Functionalization

    • Acetamide Installation : React the 5-amino intermediate with 2-(naphthalen-2-yloxy)acetic acid using EDCl/HOBt in DCM.
    • Yield : ~65% (based on comparable protocols).
Advantages
  • Avoids isolation of sensitive intermediates.
  • Scalable to multi-kilogram batches.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Reaction Steps 3 steps 2 steps
Overall Yield ~45% ~50%
Key Advantage High purity (>98%) Scalability
Key Limitation Low functionalization efficiency Requires specialized reagents

Process Optimization and By-Product Mitigation

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
  • Toluene and THF are preferred for cyclization steps to minimize side reactions.

Temperature Control

  • Exothermic risks during cyclization necessitate gradual heating (2°C/min) and jacketed reactors.

Purification Strategies

  • Column chromatography (SiO2, EtOAc/hexane) resolves regioisomers.
  • Crystallization from ethanol/water mixtures improves purity (>99%).

Analytical Characterization

  • HRMS : [M+H]+ at m/z 442.1884 (calc. 442.1879).
  • 1H NMR (DMSO-d6): δ 1.55 (s, 9H, tert-butyl), 4.85 (s, 2H, CH2), 7.30–8.40 (m, 7H, naphthyl).
  • IR : 1675 cm−1 (C=O stretch), 1540 cm−1 (C-N pyrimidine).

Industrial-Scale Considerations

  • Cost Drivers : tert-Butyl bromide and naphthalen-2-ol account for 60% of raw material costs.
  • Waste Streams : Ethanol and aqueous salts require recycling to meet environmental standards.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide, and how are regioselectivity and yield controlled?

  • Methodology : Synthesis typically involves multi-step reactions starting with condensation of pyrazole-5-amines with β-oxoesters to form the pyrazolo[3,4-d]pyrimidine core . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for naphthalen-2-yloxy group introduction .
  • Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .
  • Temperature control : Reflux conditions (80–120°C) optimize cyclization, while lower temperatures (25–40°C) prevent side reactions during acetamide formation .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazolo-pyrimidine core and naphthalen-2-yloxy substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 409.449 for C₂₄H₁₉N₅O₂) .
  • HPLC-Purification : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Substituent variation : Replace the naphthalen-2-yloxy group with bioisosteres (e.g., quinoline or benzofuran) to assess π-π stacking effects .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict interactions with ATP-binding pockets (e.g., in kinases) .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine-4-oxo group) using Schrödinger’s Phase .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) to avoid false positives in kinase assays .
  • Off-target profiling : Use kinome-wide screening (e.g., DiscoverX Eurofins) to identify cross-reactivity .
  • Metabolite analysis : LC-MS/MS detects active metabolites that may contribute to discrepancies .

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

  • Salt formation : Co-crystallize with succinic acid to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the acetamide nitrogen to delay hepatic clearance .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., tert-butyl oxidation) .

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